

Application Notes and Protocols: BFMO- Promoted Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) as a highly effective ligand in copper-catalyzed cross-coupling reactions of aryl bromides. This methodology is particularly valuable for the synthesis of N-aryl compounds, which are significant scaffolds in pharmaceuticals and functional materials.

Introduction

The formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. While palladium-catalyzed methods have been extensively developed, there is a growing interest in more economical and sustainable coppercatalyzed systems. N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) has emerged as an inexpensive and readily available bidentate ligand that significantly enhances the efficiency of copper-catalyzed N-arylation of anilines and secondary amines with a broad range of (hetero)aryl bromides.[1][2] This system offers mild reaction conditions and low catalyst loadings, making it an attractive option for drug discovery and development.[1][2]

Advantages of the Cul/BFMO System

Cost-Effective: Utilizes an inexpensive copper catalyst and a readily available ligand.[1][2]



- Broad Substrate Scope: Effective for the coupling of various (hetero)aryl bromides with (hetero)aryl amines and cyclic secondary amines.[1][2]
- Mild Reaction Conditions: Operates at relatively low temperatures.[1]
- Low Catalyst Loadings: Achieves high yields with catalyst loadings as low as 0.5-5 mol %.[1] [2]
- High Selectivity: Demonstrates high selectivity in specific applications, such as the direct monoarylation of piperazine.[1]

Data Presentation: Performance of the Cul/BFMO System

The following table summarizes the performance of the Cul/**BFMO** catalytic system in the N-arylation of various amines with different aryl bromides. The data highlights the versatility and efficiency of this protocol.



Aryl Bromide	Amine	Catalyst Loading (mol %)	Temperatur e (°C)	Yield (%)	Reference
4- Bromotoluen e	Aniline	5	110	95	[1]
4- Bromoanisole	Aniline	5	110	92	[1]
1-Bromo-4- nitrobenzene	Aniline	5	110	85	[1]
2- Bromopyridin e	Aniline	5	110	88	[1]
4- Bromotoluen e	Morpholine	2	90	96	[1]
4- Bromoanisole	Morpholine	2	90	94	[1]
1-Bromo-4- fluorobenzen e	Piperazine	5	110	82 (mono)	[1]
3- Bromopyridin e	Piperazine	5	110	78 (mono)	[1]

Note: Yields are for isolated products.

Experimental Protocols General Protocol for the Cul/BFMO-Catalyzed NArylation of Anilines



This protocol provides a general procedure for the coupling of an aryl bromide with an aniline derivative using the Cul/**BFMO** catalytic system.

Materials:

- Aryl bromide (1.0 mmol)
- Aniline derivative (1.2 mmol)
- Copper(I) iodide (CuI) (0.05 mmol, 5 mol %)
- N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) (0.05 mmol, 5 mol %)
- Potassium carbonate (K₂CO₃) (2.0 mmol)
- Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
- · Oven-dried reaction vial with a magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To the oven-dried reaction vial, add CuI (9.5 mg, 0.05 mmol), BFMO (13.0 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
- Seal the vial with a septum and purge with an inert atmosphere for 10-15 minutes.
- Add the aryl bromide (1.0 mmol) and the aniline derivative (1.2 mmol) to the vial, followed by anhydrous DMF (2 mL) via syringe.
- Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
- Wash the filter cake with additional ethyl acetate (2 x 5 mL).



- Combine the organic filtrates and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

General Protocol for the Cul/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines

This protocol is optimized for the coupling of aryl bromides with cyclic secondary amines like morpholine or piperazine.

Materials:

- Aryl bromide (1.0 mmol)
- Cyclic secondary amine (1.5 mmol)
- Copper(I) iodide (CuI) (0.02 mmol, 2 mol %)
- N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) (0.02 mmol, 2 mol %)
- Potassium phosphate (K₃PO₄) (2.0 mmol)
- Anhydrous Dimethyl sulfoxide (DMSO) (2 mL)
- · Oven-dried reaction vial with a magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In an oven-dried reaction vial, combine CuI (3.8 mg, 0.02 mmol), BFMO (5.2 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
- Seal the vial and subject it to three cycles of vacuum and backfilling with an inert gas.



- Add the aryl bromide (1.0 mmol) and the cyclic secondary amine (1.5 mmol), followed by anhydrous DMSO (2 mL).
- Heat the reaction mixture at 90 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC/MS, typically 8-16 hours).
- Upon completion, allow the reaction to cool to ambient temperature.
- Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous MgSO₄.
- Filter the mixture and concentrate the filtrate in vacuo.
- The resulting residue can be purified by silica gel chromatography to yield the pure Narylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Cul/**BFMO**-catalyzed N-arylation of aryl bromides.



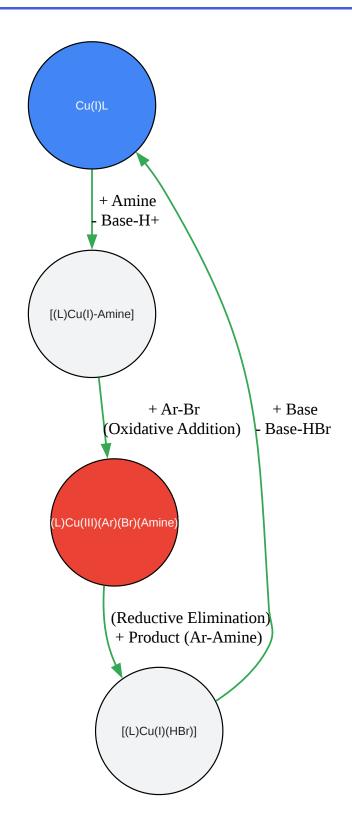
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Caption: General workflow for Cul/**BFMO**-catalyzed N-arylation.

Proposed Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the copper-catalyzed N-arylation of amines with aryl bromides using the **BFMO** ligand.





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Caption: Proposed catalytic cycle for Cu/BFMO N-arylation.



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References

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- 2. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BFMO-Promoted Coupling of Aryl Bromides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584119#using-bfmo-for-coupling-aryl-bromides]

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